1-Isoquinolyl(4-methylphenyl)methanol
Description
1-Isoquinolyl(4-methylphenyl)methanol is a chiral secondary alcohol featuring an isoquinoline moiety linked to a 4-methylphenyl group via a methanol bridge.
Properties
CAS No. |
5467-96-9 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
isoquinolin-1-yl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C17H15NO/c1-12-6-8-14(9-7-12)17(19)16-15-5-3-2-4-13(15)10-11-18-16/h2-11,17,19H,1H3 |
InChI Key |
IHTOWEGIHYKYQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-Isoquinolyl(4-methoxyphenyl)methanol (CAS: 13211-56-8): Key Difference: Replacement of the methyl group with a methoxy (-OCH₃) substituent. This compound is noted as a biochemical reagent .
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Key Difference: Chloromethyl (-CH₂Cl) and nitro (-NO₂) groups on an imidazole core. Impact: The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing electrophilicity and reactivity in substitution reactions. Chloromethyl groups may facilitate further functionalization .
Functional Group Analogues
- 3-(4-Methylphenyl)acrylic acid (): Key Difference: Acrylic acid (-CH₂CH₂COOH) instead of methanol. Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility. This compound, isolated from Strychnos henningsii, highlights structural diversity in natural products .
- 1-(4-Methylphenyl)-1-propanol (): Key Difference: Propanol chain instead of a methanol-linked isoquinoline.
Heterocyclic Core Analogues
- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Key Difference: Pyridazinone core instead of isoquinoline. Impact: The pyridazinone ring’s conjugated system and hydrogen-bonding capacity contribute to its anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) .
- 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines (): Key Difference: Oxazolo-pyrimidine fused ring system.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : Sodium borohydride reductions () and chlorination with SOCl₂ () are versatile for modifying alcohol/chloride functionalities in analogs.
- Biological Activity Trends : Electron-donating groups (e.g., methyl, methoxy) may enhance solubility and target engagement, while electron-withdrawing groups (e.g., nitro) favor reactivity in electrophilic substitutions .
- Structural Rigidity: Heterocyclic cores (e.g., isoquinoline, pyridazinone) improve binding specificity in biological systems compared to simpler alcohols .
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